

Technical Guide: Isoquinolinone-Based PARP Inhibitor Intermediates

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Compound of Interest

Compound Name: *4-bromo-7-nitroisoquinolin-1(2H)-one*

Cat. No.: *B13060048*

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Executive Summary: The Isoquinolinone Advantage

In the landscape of Poly (ADP-ribose) polymerase (PARP) inhibitors, the phthalazinone core (exemplified by Olaparib) has long been the industry standard. However, the isoquinolin-1(2H)-one scaffold represents a critical evolution in PARP inhibitor design. By retaining the essential nicotinamide-mimicry required for the PARP active site while offering distinct solubility and metabolic stability profiles, this scaffold serves as a versatile platform for next-generation DNA damage response (DDR) therapeutics.

This guide details the technical production of isoquinolinone-based intermediates, specifically focusing on the 5-substituted-1(2H)-isoquinolinone core. This specific substitution pattern is selected because it provides a vector for extending into the solvent-exposed region of the PARP enzyme, a requirement for high-potency binding and "PARP trapping" efficacy.

Structural Biology & Pharmacophore Logic

To design effective intermediates, one must understand the end-goal interaction. The isoquinolinone core is not merely a spacer; it is the "warhead" that anchors the molecule.

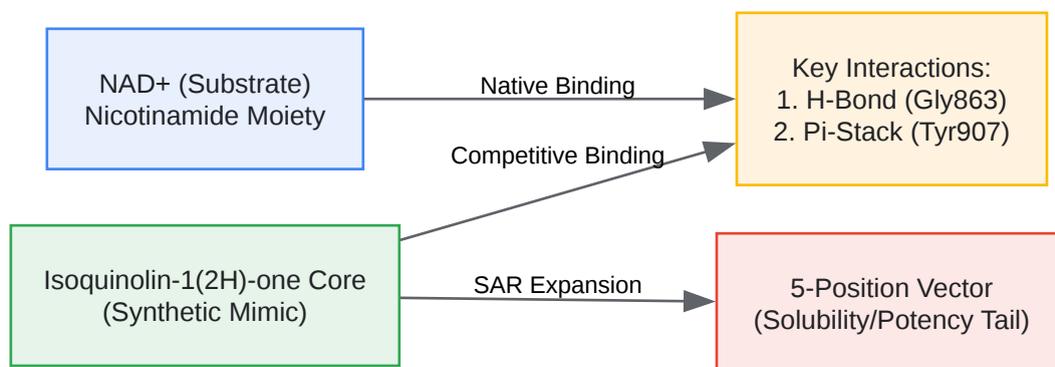
The Nicotinamide Mimicry

The PARP catalytic domain binds NAD⁺.^[1] Inhibitors compete with NAD⁺ by mimicking its nicotinamide moiety.^[1]

- The Anchor: The lactam (amide) group of the isoquinolinone forms critical hydrogen bonds with Gly863 and Ser904 (residue numbering varies by isoform, but the interaction is conserved).
- The Pi-Stack: The aromatic ring participates in
-
stacking with Tyr907.
- The Vector: The 5-position of the isoquinolinone allows for the attachment of solubilizing groups (e.g., piperazine linkers) that exit the pocket, improving pharmacokinetic (PK) properties without disrupting the core binding.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural evolution from the natural substrate to the synthetic inhibitor core.



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Caption: Pharmacophore transition from natural NAD+ substrate to the synthetic isoquinolinone core, highlighting the 5-position as the critical vector for drug optimization.

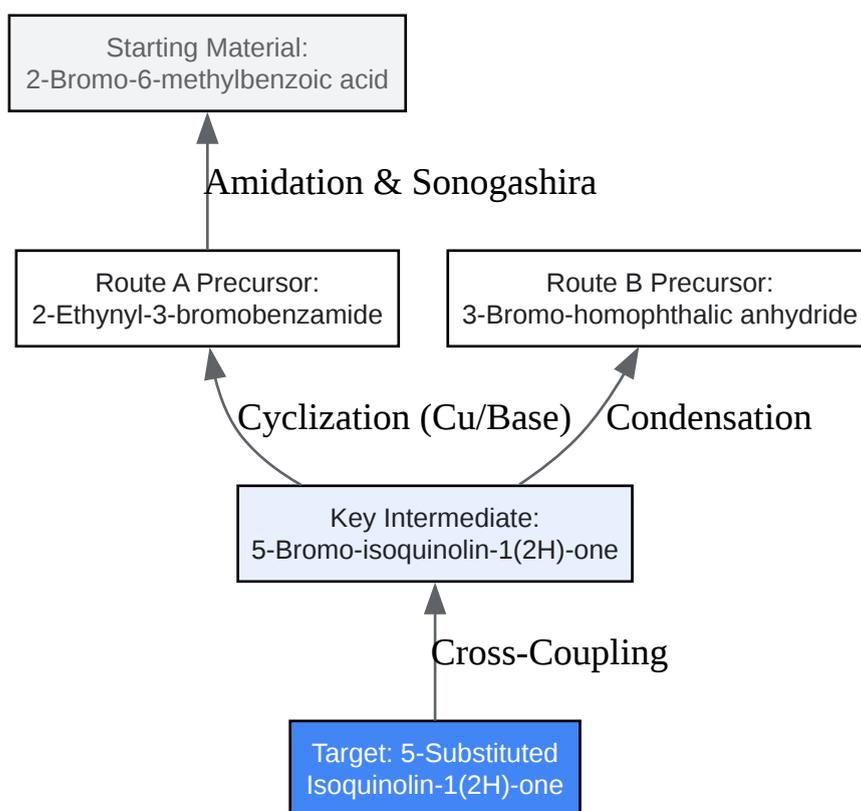
Strategic Retrosynthesis of Key Intermediates

We focus on the synthesis of 5-bromo-isoquinolin-1(2H)-one. This is the "Universal Intermediate" because the bromine atom serves as a handle for Sonogashira, Suzuki, or Buchwald-Hartwig couplings to attach the rest of the drug molecule.

Retrosynthetic Analysis

To access the 5-substituted core, two primary routes are industry-validated:

- Route A (Modern): Metal-mediated cyclization of 2-alkynylbenzamides. This allows for high regiocontrol.
- Route B (Classic): Condensation of homophthalic anhydrides.



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Caption: Retrosynthetic tree identifying 5-bromo-isoquinolin-1(2H)-one as the divergent intermediate accessible via alkynylbenzamide cyclization or anhydride condensation.

Detailed Synthetic Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Synthesis of 5-Bromo-isoquinolin-1(2H)-one (The "Alkynyl" Route)

This route is preferred for its mild conditions and avoidance of hydrazine (toxic), which is often used in phthalazinone synthesis.

Step 1: Amide Formation

- Substrate: 2-Bromo-6-iodobenzamide (derived from 2-bromo-6-iodobenzoic acid).
- Reagents:

(aq), HATU or

activation.
- Rationale: We need an iodine at the 2-position for selective Sonogashira coupling in the next step, leaving the 6-bromo (which becomes the 5-bromo in the final ring) intact.

Step 2: Selective Sonogashira Coupling

- Reagents: Trimethylsilylacetylene (TMSA),

(2 mol%), CuI (1 mol%),

, THF.
- Condition: 0°C to RT.
- Process Note: The iodine is significantly more reactive than the bromine. By controlling temperature, we selectively couple the alkyne to the 2-position.

Step 3: Cyclization (The Critical Step)

- Reagents:

(20 mol%),

(2 equiv), PEG-400 or DMSO.

- Condition: 80-90°C.
- Mechanism: The copper activates the triple bond, facilitating the intramolecular attack of the amide nitrogen (5-exo-dig or 6-endo-dig). Under these conditions, the 6-endo-dig pathway is favored, yielding the isoquinolinone.
- Yield: Typically 75-85%.

Self-Validating Check:

- NMR Verification: The disappearance of the alkyne proton (or TMS group) and the appearance of the isoquinolinone H3/H4 singlet/doublet signals (typically 6.5-7.5 ppm) confirms cyclization.
- Regioselectivity Check: Ensure no formation of the 5-membered isoindolinone byproduct. The H-NMR coupling constants of the aromatic ring will distinguish the 6-membered lactam.

Protocol B: Synthesis of 4-Carboxy-3,4-dihydroisoquinolin-1-one (The "Castagnoli-Cushman" Route)

This route is ideal if the target requires a 4-position substituent (e.g., for novel IP space distinct from Olaparib).

Workflow:

- Reactants: Homophthalic anhydride + Imine (Schiff base).
- Reaction: Castagnoli-Cushman Reaction (CCR).
- Conditions: Toluene/Xylene reflux or molecular sieves at RT.
- Outcome: A [4+2] cycloaddition yielding the lactam ring with a carboxylic acid handle at position 4.

Process Chemistry & Optimization Data

When scaling these intermediates, impurity control is paramount.

Impurity Profile & Control

Impurity Type	Origin	Control Strategy
Isoindolinone	5-exo-dig cyclization byproduct (Route A)	Use Cu(OAc) ₂ in PEG-400; avoid strong bases that promote 5-exo.
Palladium Residues	Carryover from Sonogashira	Use metal scavengers (SiliaMetS®) or crystallization from polar solvents.
Dimerization	Homocoupling of alkynes (Glaser coupling)	Degas solvents thoroughly; keep O ₂ levels < 5 ppm during coupling.

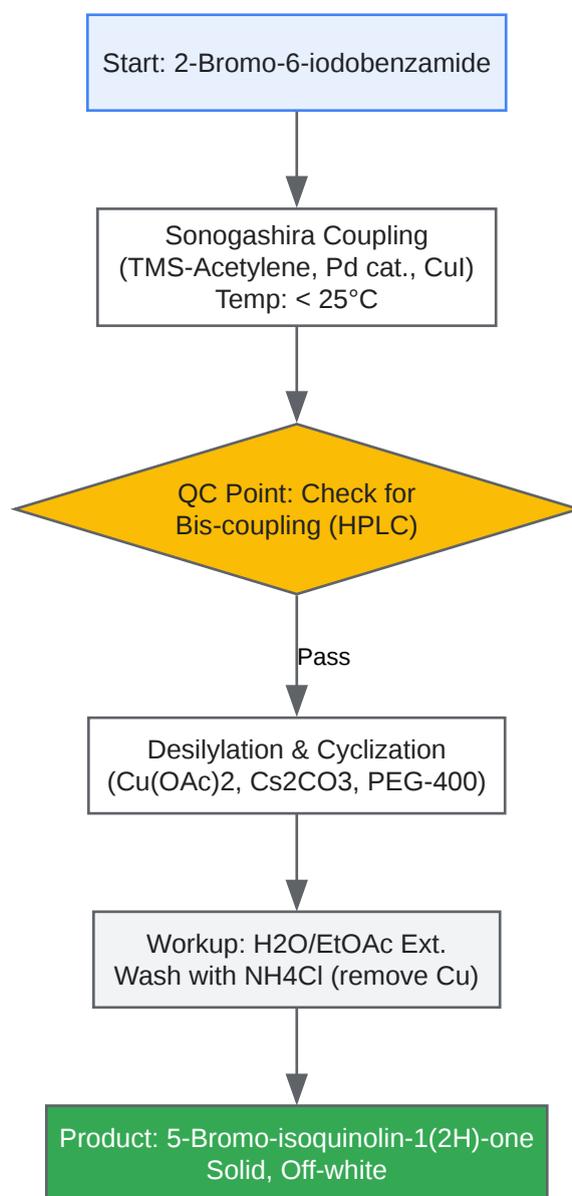
Solubility Optimization Table

The 5-substituted isoquinolinone core is often poorly soluble. The following "tails" are commonly coupled to the 5-bromo intermediate to improve properties.

Tail Structure	Property Enhancement	PK Impact
N-Methylpiperazine	High Solubility	Increases basicity; risk of hERG binding if lipophilicity is too high.
Morpholine	Moderate Solubility	Lowers hERG risk; metabolically stable.
Cyclopropanecarbonyl	Metabolic Stability	Reduces N-dealkylation; improves oral bioavailability.

Experimental Workflow Diagram

The following diagram outlines the specific laboratory workflow for the Route A synthesis, including critical hold points and analysis steps.



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Caption: Step-by-step synthetic workflow for the production of the 5-bromo-isoquinolinone intermediate, highlighting the critical quality control point for regioselectivity.

References

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 - Source: Royal Society of Chemistry (RSC) Advances (2020).
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 - Title: Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.[5]
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- PARP Inhibitor Overview & Scaffolds
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